molecular formula C5H9ClO2S B1527019 (1-Methylcyclopropyl)methanesulfonyl chloride CAS No. 1314903-62-2

(1-Methylcyclopropyl)methanesulfonyl chloride

Cat. No. B1527019
M. Wt: 168.64 g/mol
InChI Key: NPUZLDVCLQJVNQ-UHFFFAOYSA-N
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Description

“(1-Methylcyclopropyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1314903-62-2 . It has a molecular weight of 168.64 .


Physical And Chemical Properties Analysis

“(1-Methylcyclopropyl)methanesulfonyl chloride” has a molecular weight of 168.64 . Further physical and chemical properties are not specified in the sources.

Scientific Research Applications

  • “(1-Methylcyclopropyl)methanesulfonyl chloride” is an organic compound . It appears as a liquid and should be stored at temperatures below -10 °C . It’s used in various life science applications .

  • Heterocyclic compounds, which “(1-Methylcyclopropyl)methanesulfonyl chloride” could potentially be used to synthesize, have a wide range of uses in the field of medicinal chemistry . They are also used in the production of dyes, sanitizers, corrosion inhibitors, antioxidants, and copolymers .

  • One specific application of a similar compound, 1-methylcyclopropene (1-MCP), is as an inhibitor of ethylene action, providing a tool for understanding the role of this hormone in the development of higher plants .

Safety And Hazards

While specific safety and hazard information for “(1-Methylcyclopropyl)methanesulfonyl chloride” is not available, similar compounds like methanesulfonyl chloride are known to be corrosive and highly toxic . They are reactive towards water, alcohols, and many amines .

properties

IUPAC Name

(1-methylcyclopropyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2S/c1-5(2-3-5)4-9(6,7)8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUZLDVCLQJVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylcyclopropyl)methanesulfonyl chloride

CAS RN

1314903-62-2
Record name (1-methylcyclopropyl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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